

spectroscopic data for 2-(2-Methoxyphenoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)benzoic acid

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An In-depth Technical Guide to the Spectroscopic Data of **2-(2-Methoxyphenoxy)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the spectroscopic data for **2-(2-Methoxyphenoxy)benzoic acid** (CAS No. 21905-73-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation grounded in established chemical principles. We will explore the synergistic application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide an unambiguous structural confirmation and purity assessment. Each section details the causality behind experimental choices and offers self-validating protocols, ensuring technical accuracy and field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Spectroscopic Characterization

2-(2-Methoxyphenoxy)benzoic acid is a diaryl ether with the molecular formula $C_{14}H_{12}O_4$ and a molecular weight of 244.25 g/mol.^[2] Its structure, featuring a benzoic acid core linked to a

methoxyphenoxy group, makes it a versatile building block for more complex bioactive molecules.[1] In pharmaceutical and agrochemical development, the precise structural integrity and purity of such intermediates are paramount. Any deviation can lead to unwanted side-products, altered efficacy, or unforeseen toxicity.

Spectroscopic analysis provides a non-destructive, highly detailed fingerprint of a molecule's structure. By synergistically employing IR, NMR, and MS, we can confirm the presence of key functional groups, map the precise connectivity of every atom, and verify the compound's molecular weight. This guide serves as an authoritative reference for interpreting the spectroscopic signature of **2-(2-Methoxyphenoxy)benzoic acid**.

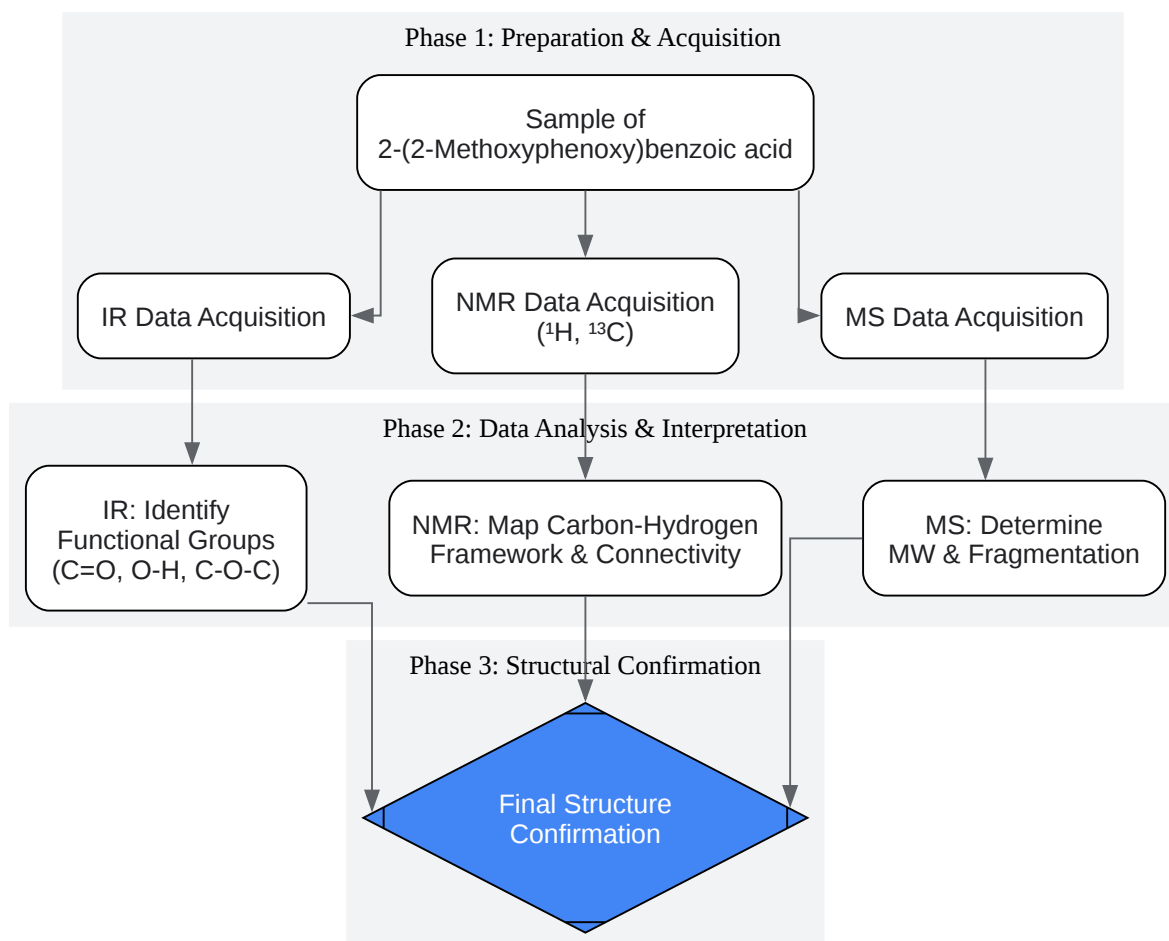
Molecular Structure and Functional Groups

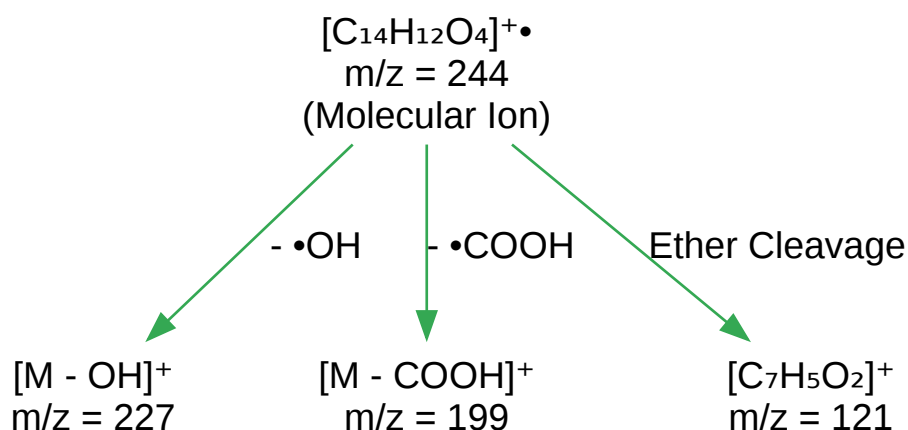
Before delving into the spectra, it is crucial to identify the key structural features of **2-(2-Methoxyphenoxy)benzoic acid** that will produce distinct spectroscopic signals.

- **Carboxylic Acid:** Consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This group is central to the molecule's reactivity.
- **Aromatic Rings:** Two phenyl rings, one substituted with the carboxylic acid and the ether linkage, and the other with the methoxy group and the ether linkage.
- **Ether Linkage:** A C-O-C bond connecting the two aromatic rings.
- **Methoxy Group:** An -OCH₃ group attached to one of the aromatic rings.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on a logical workflow where each technique provides complementary information. The process begins with sample preparation, followed by data acquisition using multiple spectroscopic methods, and culminates in an integrated interpretation that confirms the molecular structure.



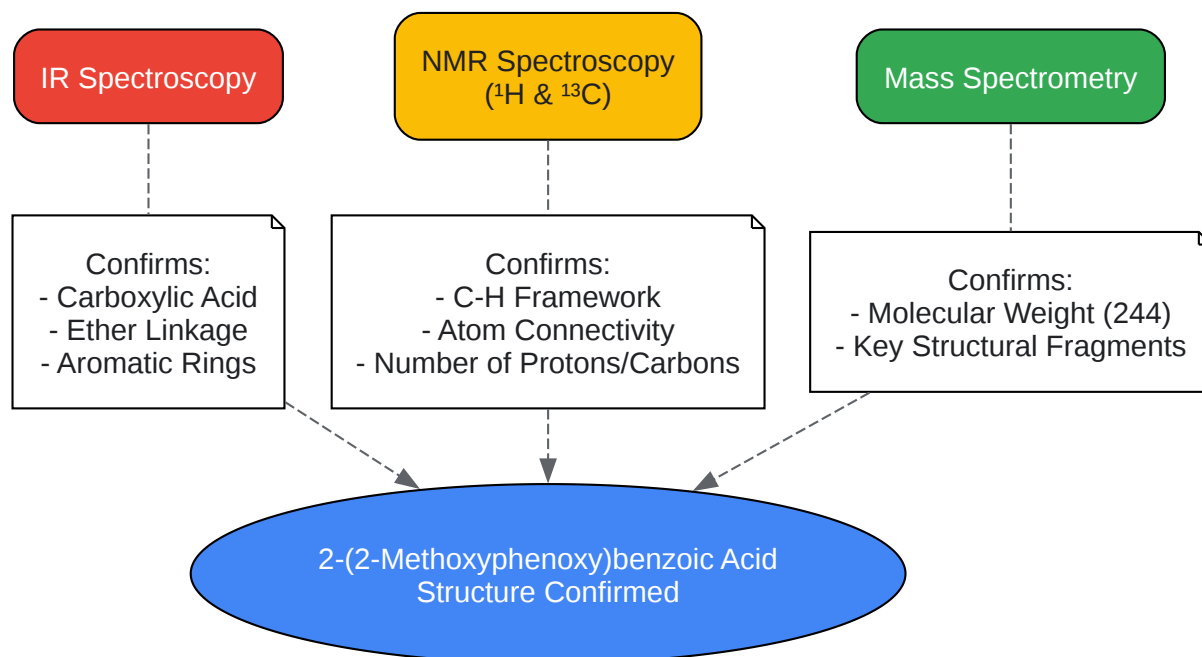


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Caption: Plausible EI-MS Fragmentation Pathway.

Conclusion: A Unified Structural Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer an unambiguous confirmation of the structure of **2-(2-Methoxyphenoxy)benzoic acid**.



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Caption: Synergy of Spectroscopic Techniques.

This guide has detailed the acquisition and interpretation of IR, NMR, and MS data, providing the necessary framework for researchers and drug development professionals to confidently verify the identity, structure, and purity of **2-(2-Methoxyphenoxy)benzoic acid**, a critical step in ensuring the quality and reliability of their scientific endeavors.

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